molecular formula C37H66O7 B1240012 Bullatacin

Bullatacin

Cat. No. B1240012
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-TVIWBYDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bullatacin is a natural product found in Annona squamosa, Artemisia apiacea, and other organisms with data available.

Scientific Research Applications

Antitumor Properties

  • Inhibition of Tumor Cell Growth

    Bullatacin exhibits potent antitumor properties. It has shown effectiveness in inhibiting the growth of various human tumor xenografts and murine tumors, such as leukemia and ovarian cancer. Specifically, it inhibits NADH oxidase activity of plasma membrane vesicles in tumor cells, which is correlated with its ability to kill these cells (Morré et al., 1994), (Ahammadsahib et al., 1993), (Chih et al., 2001).

  • Effectiveness Against Multidrug-Resistant Tumors

    Bullatacin has been found effective against multidrug-resistant human mammary adenocarcinoma cells. It depletes ATP in these cells, offering a significant advantage in the treatment of tumors that have ATP-dependent mechanisms of drug resistance (Oberlies et al., 1997).

  • Induction of Apoptosis

    Studies have shown that bullatacin can induce apoptosis in cancer cells, such as human hepatocarcinoma cell lines. This is achieved through mechanisms like reducing intracellular cAMP and cGMP levels and affecting other molecular pathways (Chiu et al., 2003).

Potential in Pesticidal Activity

  • Pesticidal Properties: In addition to its antitumor activity, bullatacin has shown potential as an insecticide. It inhibits respiration in insect-derived cells, demonstrating its versatility beyond anticancer applications (Ahammadsahib et al., 1993).

Studies in Synthesis and Derivatives

  • Synthesis and Derivatives

    Research has also focused on the synthesis of bullatacin and its derivatives, which could be significant for developing new drugs with enhanced efficacy or reduced side effects. Studies include the total synthesis of bullatacin and the exploration of its structural analogues (Tinsley et al., 2005).

  • Influence on Cellular Pathways

    Bullatacin's effects on cellular pathways such as the mitochondrial-dependent pathway and the upregulation of ROS in cancer cells have been observed. These studies help understand the molecular mechanisms of its antitumor effects (Liang et al., 2009).

  • Immunogenic Cell Death in Cancer Cells

    Recent studies have shown that bullatacin can trigger immunogenic cell death in cancer cells by activating endoplasmic reticulum chaperones. This suggests its potential use in immunotherapy-based cancer treatments (Fan et al., 2021).

properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

4-[(2S,13S)-2,13-dihydroxy-13-[(2S,5S)-5-[(2S,5S)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28?,30-,31+,32-,33-,34-,35-,36-/m0/s1

InChI Key

MBABCNBNDNGODA-TVIWBYDISA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)[C@H](CCCCCCCCCC[C@@H](CC3=CC(OC3=O)C)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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